molecular formula C11H7FO4 B13705884 Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate

Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B13705884
M. Wt: 222.17 g/mol
InChI Key: NLDHGYKNWJFMJP-UHFFFAOYSA-N
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Description

Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl ester group at the 3rd position of the chromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-fluorosalicylaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions often involve refluxing in an organic solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The fluorine atom enhances the compound’s binding affinity and stability, contributing to its effectiveness.

Comparison with Similar Compounds

Uniqueness: Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the fluorine atom, which imparts specific electronic and steric effects. These effects enhance its reactivity and binding interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H7FO4

Molecular Weight

222.17 g/mol

IUPAC Name

methyl 6-fluoro-2-oxochromene-3-carboxylate

InChI

InChI=1S/C11H7FO4/c1-15-10(13)8-5-6-4-7(12)2-3-9(6)16-11(8)14/h2-5H,1H3

InChI Key

NLDHGYKNWJFMJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2)F)OC1=O

Origin of Product

United States

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